molecular formula C9H11BrClNO B13063134 (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

Cat. No.: B13063134
M. Wt: 264.54 g/mol
InChI Key: VGVWYISKDVRHMU-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: is a chiral compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL typically begins with commercially available starting materials such as 2-bromo-4-chlorobenzaldehyde and (S)-alanine.

    Key Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis may be carried out in a batch process where the reactions are performed in large reactors with precise control over reaction parameters.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes due to its unique structural features.

Medicine:

    Pharmaceutical Development: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL may interact with specific enzymes, altering their activity and leading to various biological effects.

    Receptor Binding: The compound may bind to certain receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.

    (3S)-3-Amino-3-(2-chloro-4-bromophenyl)propan-1-OL: Similar structure but with the positions of bromine and chlorine swapped.

Uniqueness:

    Structural Features: The specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the stereochemistry at the third carbon, makes (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL unique.

    Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique structural features, making it distinct from similar compounds.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

VGVWYISKDVRHMU-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CCO)N

Origin of Product

United States

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